molecular formula C13H14N4O3S2 B5310762 1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE

1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5310762
M. Wt: 338.4 g/mol
InChI Key: ZZVFQPMAZJVPGG-UHFFFAOYSA-N
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Description

1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, pyrazole derivatives, and sulfonamide precursors. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the sulfonamide group.

    Cyclization reactions: to form the benzothiazole and pyrazole rings.

    Ethylation reactions: to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with specific receptors. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Benzothiazole derivatives: Known for their diverse biological activities.

    Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.

Uniqueness

1-ETHYL-N-(6-METHOXY-13-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides, benzothiazoles, or pyrazoles.

Properties

IUPAC Name

1-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-3-17-8-10(7-14-17)22(18,19)16-13-15-11-5-4-9(20-2)6-12(11)21-13/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVFQPMAZJVPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49817089
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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